5-bromo-3-(2-nitrovinyl)-1H-indole
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Overview
Description
5-bromo-3-(2-nitrovinyl)-1H-indole is a useful research compound. Its molecular formula is C10H7BrN2O2 and its molecular weight is 267.08 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 265.96909 g/mol and the complexity rating of the compound is 277. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Structural Analysis
5-Bromo-3-(2-Nitrovinyl)-1H-Indole and its derivatives are studied for their unique structural properties. For instance, Garcia et al. (1999) analyzed the structures of 3-substituted 5-nitroindoles, revealing how the nitro groups are rotated out of the plane of the indole backbone, influencing the compound's chemical behavior and potential applications (Garcia, Billodeaux, & Fronczek, 1999).
Antifungal Activity
Some derivatives of this compound exhibit notable antifungal properties. Canoira et al. (1989) synthesized 3-(2′-nitrovinyl)indoles and discovered that certain derivatives displayed antifungal activity against Candida albicans, comparable to ketoconazole, a commonly used antifungal drug (Canoira et al., 1989).
Synthesis Techniques
Research into efficient synthesis methods for this compound derivatives is ongoing. Baron et al. (2012) demonstrated a solvent-free Michael addition to non-protected 3-(2-nitrovinyl)indole, showcasing a method that avoids preliminary NH protection, leading to improved synthesis efficiency (Baron, Métay, Lemaire, & Popowycz, 2012).
Fluorescence Applications
Singh and Ansari (2017) synthesized fluorescent organic nanoparticles of 3-styrylindoles, including a derivative of this compound. These nanoparticles showed potential for applications in fluorescence due to their unique emission characteristics (Singh & Ansari, 2017).
Crystal Structure and Thermal Analysis
Barakat et al. (2017) conducted a detailed analysis of the crystal structure and thermal properties of a compound closely related to this compound. They provided insights into intermolecular interactions and thermal stability, essential for understanding the compound's potential in various applications (Barakat et al., 2017).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
5-bromo-3-[(E)-2-nitroethenyl]-1H-indole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrN2O2/c11-8-1-2-10-9(5-8)7(6-12-10)3-4-13(14)15/h1-6,12H/b4-3+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZIAWMREHPRQEK-ONEGZZNKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(=CN2)C=C[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C(C=C1Br)C(=CN2)/C=C/[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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